Cas no 73278-91-8 ({3-(Piperidin-1-yl)methylphenyl}methanol)

{3-(Piperidin-1-yl)methylphenyl}methanol is a versatile organic compound featuring a piperidine-substituted benzyl alcohol structure. Its key advantages include its utility as an intermediate in pharmaceutical and agrochemical synthesis, where the piperidinyl and hydroxymethyl functional groups enable further derivatization. The compound's stability under standard conditions and compatibility with common organic solvents enhance its practicality in multi-step reactions. Its structural motif is valuable in designing bioactive molecules, particularly in CNS-targeting agents due to the piperidine moiety. The product is typically supplied with high purity, ensuring reproducibility in research and industrial applications. Proper handling under inert conditions is recommended to preserve its integrity.
{3-(Piperidin-1-yl)methylphenyl}methanol structure
73278-91-8 structure
商品名:{3-(Piperidin-1-yl)methylphenyl}methanol
CAS番号:73278-91-8
MF:C13H19NO
メガワット:205.29606
MDL:MFCD07772858
CID:562014
PubChem ID:7164645

{3-(Piperidin-1-yl)methylphenyl}methanol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol,3-(1-piperidinylmethyl)-
    • [3-(piperidin-1-ylmethyl)phenyl]methanol
    • [3-(piperidinomethyl)phenyl]methanol
    • (3-(piperidinomethyl)phenyl)methanol
    • (3-Piperidin-1-ylmethyl-phenyl)-methanol
    • [3-(piperidylmethyl)phenyl]methan-1-ol
    • 3-(1-piperidinomethyl)benzyl alcohol
    • 3-(1-piperidinylmethyl)benzenemethanol
    • 3-(1-piperidylmethyl)-benzyl alcohol
    • 3-piperidinomethylbenzylalcohol
    • FT-0748881
    • SCHEMBL3742515
    • AKOS000320974
    • MS-22330
    • 73278-91-8
    • MFCD07772858
    • (3-(Piperidin-1-ylmethyl)phenyl)methanol
    • NZKXLHGCZWDXGE-UHFFFAOYSA-N
    • EN300-253718
    • DTXSID50428215
    • {3-[(piperidin-1-yl)methyl]phenyl}methanol
    • DB-074682
    • {3-(Piperidin-1-yl)methylphenyl}methanol
    • MDL: MFCD07772858
    • インチ: InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2
    • InChIKey: NZKXLHGCZWDXGE-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)CC2=CC(=CC=C2)CO

計算された属性

  • せいみつぶんしりょう: 205.14700
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • 密度みつど: 1.082
  • ゆうかいてん: 67 °C
  • ふってん: 324.3°C at 760 mmHg
  • フラッシュポイント: 150.8°C
  • 屈折率: 1.57
  • PSA: 23.47000
  • LogP: 2.10270
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

{3-(Piperidin-1-yl)methylphenyl}methanol セキュリティ情報

{3-(Piperidin-1-yl)methylphenyl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-253718-0.25g
{3-[(piperidin-1-yl)methyl]phenyl}methanol
73278-91-8 95%
0.25g
$85.0 2024-06-19
abcr
AB224874-1g
[3-(Piperidinomethyl)phenyl]methanol; .
73278-91-8
1g
€252.10 2024-04-16
TRC
P994255-500mg
{3-[(Piperidin-1-yl)methyl]phenyl}methanol
73278-91-8
500mg
$ 210.00 2022-06-03
TRC
P994255-1g
{3-[(Piperidin-1-yl)methyl]phenyl}methanol
73278-91-8
1g
$ 320.00 2022-06-03
Enamine
EN300-253718-0.05g
{3-[(piperidin-1-yl)methyl]phenyl}methanol
73278-91-8 95%
0.05g
$40.0 2024-06-19
Enamine
EN300-253718-1.0g
{3-[(piperidin-1-yl)methyl]phenyl}methanol
73278-91-8 95%
1.0g
$172.0 2024-06-19
1PlusChem
1P00FDML-1g
[3-(PIPERIDINOMETHYL)PHENYL]METHANOL
73278-91-8 95%
1g
$328.00 2025-02-27
Enamine
EN300-253718-5g
{3-[(piperidin-1-yl)methyl]phenyl}methanol
73278-91-8 95%
5g
$714.0 2023-09-14
Aaron
AR00FDUX-100mg
[3-(PIPERIDINOMETHYL)PHENYL]METHANOL
73278-91-8 95%
100mg
$108.00 2023-12-13
A2B Chem LLC
AH16701-100mg
(3-(Piperidin-1-ylmethyl)phenyl)methanol
73278-91-8 95%
100mg
$99.00 2024-04-19

{3-(Piperidin-1-yl)methylphenyl}methanol 関連文献

{3-(Piperidin-1-yl)methylphenyl}methanolに関する追加情報

Professional Introduction to Compound with CAS No. 73278-91-8 and Product Name: {3-(Piperidin-1-yl)methylphenyl}methanol

Compound with the CAS number 73278-91-8 and the product name {3-(Piperidin-1-yl)methylphenyl}methanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.

The molecular structure of {3-(Piperidin-1-yl)methylphenyl}methanol consists of a phenyl ring substituted with a piperidine moiety at the 3-position, linked to a hydroxymethyl group. This configuration imparts a high degree of flexibility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the piperidine ring enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical formulations.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing piperidine scaffolds. Piperidine derivatives are known for their ability to modulate a wide range of biological targets, including enzymes and receptors involved in neurotransmission, inflammation, and metabolic processes. The hydroxymethyl group in {3-(Piperidin-1-yl)methylphenyl}methanol provides a versatile site for further functionalization, enabling the synthesis of more complex and targeted therapeutic agents.

One of the most compelling aspects of this compound is its potential role in the development of novel treatments for neurological disorders. Research has demonstrated that piperidine-based molecules can interact with specific neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The structural features of {3-(Piperidin-1-yl)methylphenyl}methanol make it an attractive candidate for further investigation as a lead compound in this area.

Moreover, the compound has shown promise in preclinical studies as a modulator of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. By targeting key inflammatory mediators, {3-(Piperidin-1-yl)methylphenyl}methanol could potentially mitigate these pathological processes. The ability to fine-tune its pharmacological profile through structural modifications offers a pathway to develop highly specific anti-inflammatory agents.

The synthesis of {3-(Piperidin-1-yl)methylphenyl}methanol involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct its complex framework efficiently. These techniques not only ensure high yields but also allow for the introduction of various functional groups at strategic positions within the molecule.

In conclusion, compound with CAS No. 73278-91-8 and product name {3-(Piperidin-1-yl)methylphenyl}methanol represents a significant contribution to the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this will play an increasingly important role in addressing complex medical challenges.

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Amadis Chemical Company Limited
(CAS:73278-91-8){3-(Piperidin-1-yl)methylphenyl}methanol
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価格 ($):421.0